Brevinin-1-RAA3 peptide precursor
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
LPAVIRVAANVLPTVLCAISKKC |
Origin of Product |
United States |
Discovery and Characterization of the Brevinin 1 Raa3 Precursor
Historical Methods for Identifying Novel Amphibian Peptide Precursors
Historically, the discovery of new amphibian peptides began with the observation of the biological activities of their skin secretions. Early research in the mid-20th century focused on collecting these secretions, often through mild stimulation, and then subjecting the crude extracts to various fractionation and purification techniques, such as gel filtration and high-performance liquid chromatography (HPLC). The isolated peptides were then sequenced using methods like Edman degradation. However, these classical biochemical approaches only provided the sequence of the mature, active peptide. The structure of the precursor molecule, from which the active peptide is cleaved, remained largely unknown. The advent of molecular biology, particularly cDNA library construction and screening, revolutionized the field, allowing scientists to uncover the entire prepropeptide sequence encoded by the organism's genes.
Identification of Brevinin-1-RAA3 Precursor in Odorrana andersonii
The Brevinin-1-RAA3 peptide precursor was identified from the skin secretions of the golden crossband frog, Odorrana andersonii. This species, like many other amphibians, possesses a rich peptidome in its dermal granular glands, which serves as a primary defense mechanism against pathogens. The Brevinin family of peptides is a well-established class of antimicrobial peptides found in various frog species, and their presence in Odorrana andersonii was anticipated. The specific identification of the Brevinin-1-RAA3 precursor was achieved through a combination of molecular cloning and proteomic analyses of the frog's skin secretions. This discovery added another member to the growing database of amphibian host-defense peptides and provided a specific target for further functional studies.
Methodological Approaches for Precursor Sequence Elucidation
The complete sequence of a peptide precursor is crucial for understanding its biosynthesis, post-translational modifications, and evolutionary relationships with other peptides. Two primary strategies, often used in conjunction, are employed to elucidate these sequences: cDNA cloning and sequencing, and proteomic characterization.
The foundational method for determining the full sequence of a peptide precursor is through the cloning and sequencing of its corresponding complementary DNA (cDNA). This process typically involves the following key steps:
RNA Extraction and cDNA Library Construction: Total RNA is extracted from the skin tissue of Odorrana andersonii. This RNA pool contains messenger RNA (mRNA) transcripts encoding for all the proteins produced in the skin, including the Brevinin-1-RAA3 precursor. This mRNA is then reverse-transcribed into cDNA, creating a more stable library of the expressed genes.
PCR Amplification: Utilizing primers designed based on conserved regions of known Brevinin peptide precursors, Polymerase Chain Reaction (PCR) is performed on the cDNA library. This selectively amplifies the cDNA of interest. Techniques like Rapid Amplification of cDNA Ends (RACE) are often employed to obtain the full-length sequence of the precursor's transcript.
Cloning and Sequencing: The amplified cDNA fragments are then inserted into a cloning vector, which is introduced into a host organism (typically bacteria). As the host replicates, it also copies the vector and the inserted cDNA. These clones are then sequenced to determine the exact nucleotide sequence of the gene encoding the Brevinin-1-RAA3 precursor. From this nucleotide sequence, the full amino acid sequence of the prepropeptide can be deduced.
The deduced amino acid sequence of a typical Brevinin-1 (B586460) precursor reveals a multi-domain structure: a signal peptide that directs the precursor to the secretory pathway, an acidic propeptide region, and the C-terminal mature Brevinin-1 peptide sequence. The mature peptide is typically flanked by processing signals, such as a Lys-Arg cleavage site, which is recognized by cellular enzymes that release the active peptide.
| Precursor Domain | General Function |
| Signal Peptide | Directs the newly synthesized peptide to the endoplasmic reticulum for entry into the secretory pathway. |
| Acidic Propeptide | May play a role in the correct folding of the precursor and in preventing premature activation of the peptide. |
| Cleavage Site | A specific amino acid sequence (e.g., Lys-Arg) recognized by processing enzymes. |
| Mature Peptide | The final, biologically active antimicrobial peptide (Brevinin-1-RAA3). |
Proteomic analysis of the skin secretions provides direct evidence for the presence and structure of the mature peptide and can sometimes identify fragments of the precursor. This approach complements the genetic information obtained from cDNA sequencing.
Mass Spectrometry: Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry are used to determine the precise molecular weights of the peptides present in the skin secretion. This can confirm the mass of the mature Brevinin-1-RAA3 peptide predicted from the cDNA sequence.
Tandem Mass Spectrometry (MS/MS): To confirm the amino acid sequence, the isolated peptide is subjected to fragmentation within the mass spectrometer. The resulting fragmentation pattern is then analyzed to deduce the peptide's primary structure, providing a direct confirmation of the sequence obtained through cDNA cloning.
These proteomic approaches are crucial for verifying that the gene identified through cloning is indeed expressed and processed to produce the final, active Brevinin-1-RAA3 peptide.
Genomic and Transcriptomic Basis of Brevinin 1 Raa3 Precursor Expression
Gene Architecture and Organization Encoding Brevinin-1-RAA3 Precursor
The genes encoding precursors of the Brevinin-1 (B586460) family, including by extension Brevinin-1-RAA3, exhibit a characteristic structural organization that is common among many amphibian antimicrobial peptides. nih.gov Analysis of cDNA cloned from frog skin has shown that the precursor protein is a prepro-peptide, which is subsequently processed to yield the mature, active peptide. nih.gov
The gene encodes a precursor molecule that is typically composed of three distinct domains:
A Signal Peptide: Located at the N-terminus, this sequence of approximately 22 amino acids directs the nascent peptide into the secretory pathway. nih.govnih.govuniprot.org This domain is highly conserved among different AMP families. nih.gov
An Acidic Propeptide Region: Following the signal peptide is an intervening sequence rich in acidic amino acid residues, such as aspartic and glutamic acids. nih.gov This region is thought to play a role in the proper folding and protection of the mature peptide from degradation before its secretion.
The Mature Peptide Sequence: At the C-terminus lies the sequence for the mature antimicrobial peptide. nih.gov For the Brevinin-1 family, this typically consists of 24 amino acid residues. mdpi.comnih.gov A hallmark of many Brevinin-1 peptides is the presence of a C-terminal "Rana box," a heptapeptide (B1575542) domain looped by a disulfide bond between two cysteine residues (Cys-(Xaa)₅-Cys). mdpi.comnih.gov This structural feature is characteristic of antimicrobial peptides found in Ranidae frogs. researchgate.net
While the full cDNA sequence for Brevinin-1-RAA3 is not detailed in the provided data, the architecture of closely related peptides, such as Brevinin-1GHd and Brevinin-1LTe, confirms this tripartite structure. nih.govnih.gov For instance, the cDNA encoding the Brevinin-1LTe precursor from Hylarana latouchii is 320 base pairs long and encodes a 71-amino-acid prepro-peptide. nih.gov Similarly, the UniProt entry for Brevinin-1-RAA5, also from Odorrana andersonii, indicates a 70-amino-acid precursor with a 22-residue signal peptide. uniprot.org
Table 1: Domains of a Typical Brevinin-1 Precursor
| Domain | Typical Length (Amino Acids) | Key Features & Function |
|---|---|---|
| Signal Peptide | ~22 | N-terminal sequence, directs the peptide to the secretory pathway. nih.govnih.gov |
| Acidic Propeptide | Variable | Rich in acidic residues (Asp, Glu), may assist in folding and stabilization. nih.gov |
| Mature Peptide | ~24 | C-terminal sequence, possesses antimicrobial activity, often contains a "Rana box" disulfide bridge. mdpi.comnih.govnih.gov |
Transcriptional Regulation of Brevinin-1-RAA3 Precursor Gene Expression
Specific details regarding the transcriptional regulation of the Brevinin-1-RAA3 gene, such as promoter elements and transcription factors, are not extensively documented in current research. However, general principles governing the expression of amphibian antimicrobial peptides provide a framework for understanding its regulation.
Antimicrobial peptides are a crucial component of the innate immune system, acting as a first line of defense against invading pathogens. nih.govfrontiersin.org Their expression is often inducible, triggered by the presence of microbial threats in the environment. The evolution of these peptides in amphibians is marked by frequent gene duplication and diversification, a process driven by positive selection. nih.govfrontiersin.org This evolutionary pressure allows for the generation of peptides with new or enhanced functions, enabling the host to counteract newly emerging or resistant pathogens. frontiersin.org This suggests that the transcriptional machinery for brevinin genes is responsive to external pathogenic stimuli, leading to an upregulation of gene expression when needed for defense.
mRNA Expression Profiling in Source Tissues
The primary site of expression for brevinin peptides is the skin of frogs. nih.govnih.gov This is strongly supported by numerous studies where cDNA encoding brevinin precursors has been successfully cloned from libraries constructed from frog skin secretions or skin tissue. nih.govmdpi.com
The precursor for Brevinin-1GHd was identified from the skin transcriptome of the frog Hoplobatrachus rugulosus. nih.gov
Brevinin-1OS was discovered through the analysis of skin secretion from Odorrana schmackeri. mdpi.com
The cDNA for Brevinin-1LTe was cloned from the skin secretions of Hylarana latouchii. nih.gov
Given that Brevinin-1-RAA3 was identified in the frog Odorrana andersonii, its mRNA is predominantly expressed in the granular glands within the skin. novoprolabs.com Upon stimulation, these glands release their contents, including the mature brevinin peptides, onto the skin surface to provide a protective antimicrobial barrier. While a comprehensive, quantitative mRNA expression profile across all tissues of Odorrana andersonii is not available, the existing evidence points overwhelmingly to the skin as the principal source tissue for Brevinin-1-RAA3 precursor mRNA.
Table 2: Source of Expression for Brevinin-1 Family Peptides
| Peptide Name | Source Organism | Source Tissue/Secretion |
|---|---|---|
| Brevinin-1-RAA3 | Odorrana andersonii (golden crossband frog) | Skin. novoprolabs.com |
| Brevinin-1 / Brevinin-2 | Rana brevipoda porsa | Skin. nih.govnih.gov |
| Brevinin-1GHd | Hoplobatrachus rugulosus | Skin (transcriptome). nih.gov |
| Brevinin-1OS | Odorrana schmackeri | Skin secretion. mdpi.com |
| Brevinin-1LTe | Hylarana latouchii | Skin secretion. nih.gov |
| Brevinin-1-RAA5 | Odorrana andersonii | Skin. uniprot.org |
Biosynthesis and Post Translational Processing of the Brevinin 1 Raa3 Precursor
The production of Brevinin-1-RAA3, an antimicrobial peptide, is a multi-step process that begins with a genetically encoded precursor. This precursor undergoes a series of modifications to become the final, active peptide. This biosynthetic pathway is characteristic of a large class of molecules known as Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs).
Molecular Evolution and Comparative Analysis of Brevinin Precursors
Phylogenetic Relationships of Brevinin-1-RAA3 Precursor with Other Brevinin Family Members
Phylogenetic analyses of brevinin family peptides consistently demonstrate that peptides from closely related species cluster together, forming distinct clades. nih.gov This pattern suggests that the diversity of brevinin peptides arises from gene duplication events that occurred after species divergence. nih.gov The brevinin family is extensive and is divided into subfamilies, primarily Brevinin-1 (B586460) and Brevinin-2, based on sequence length and structural characteristics. nih.gov
Brevinin-1 peptides, including Brevinin-1-RAA3, are typically around 24 amino acids long and are characterized by a C-terminal cyclic heptapeptide (B1575542) domain, often referred to as the "Rana box," formed by a disulfide bridge. nih.govnih.gov Cladistic analyses based on the amino acid sequences of brevinin peptides from various Eurasian and New World frog species show clear evolutionary relationships. For instance, studies on brevinins from Hylarana and Hoplobatrachus species indicate a high degree of sequence identity among geographically related species, supporting their close evolutionary ties. nih.gov A phylogenetic tree constructed using brevinin-1 sequences from different ranid frogs would likely place the Brevinin-1-RAA3 precursor from Odorrana andersonii in a clade with other Odorrana species, distinct from the clades of Rana, Hylarana, or Pelophylax species. nih.govelsevierpure.com
Conservation and Diversification of Precursor Sequences Across Anuran Species
Signal Peptide: This N-terminal sequence is highly conserved among different AMP families and directs the precursor to the secretory pathway. nih.gov
Acidic Spacer Region: This intervening sequence is enriched with acidic amino acid residues like aspartic and glutamic acid. While its presence is a conserved feature, its specific sequence shows considerable variation among different AMP families. nih.gov
Mature Peptide Region: The C-terminal domain, which becomes the active antimicrobial peptide, displays significant sequence hypervariability, not only between different families but also within the same family. nih.gov
This diversification is particularly evident in the mature Brevinin-1 peptide sequence. While a few residues, such as Alanine at position 9 and the Cysteine residues forming the Rana box, are often invariant, the rest of the sequence is subject to frequent substitutions. nih.gov This variability is the basis for the vast array of antimicrobial activities observed in this peptide family. In some cases, identical mature peptide sequences have been found in different, albeit closely related, species, suggesting a shared evolutionary origin and strong selective pressure to maintain a specific function. nih.gov
Evolutionary Mechanisms Driving Precursor Variability
The remarkable diversity within the brevinin family is primarily driven by two key evolutionary mechanisms: gene duplication and positive selection.
Gene Duplication: The presence of multiple, closely related brevinin genes within a single frog species and across related species points to a history of repeated gene duplication events. nih.gov Following duplication, one copy of the gene can maintain the original function while the other is free to accumulate mutations. This process of divergence can lead to the evolution of peptides with novel antimicrobial specificities or other biological functions. This is a common theme in the evolution of vertebrate immune systems, allowing for a rapid expansion of the defensive arsenal.
Positive Selection: The hypervariability observed in the mature peptide-coding region of brevinin precursors is a hallmark of positive Darwinian selection. This evolutionary pressure favors new mutations that result in a change in the amino acid sequence, likely as a response to the rapidly evolving microbial environment. By constantly generating novel peptide variants, the frog's innate immune system can counter the emergence of resistant pathogens. The evolution of amphibian AMPs is characterized by this frequent diversification, which can lead to the generation of genes with new functional properties to combat emerging or resistant pathogens. nih.gov
Comparative Analysis of Precursor Domains and their Evolutionary Trajectories
A comparative analysis of the domains within brevinin precursors reveals distinct evolutionary paths shaped by their different functions.
Signal Peptide: The high degree of conservation in the signal peptide domain across various brevinin precursors indicates strong purifying selection. Its function in targeting the nascent peptide for secretion is fundamental and allows for little variation. For example, the signal peptide of a brevinin precursor from Hylarana latouchii shows only a single amino acid substitution compared to one from Hylarana guentheri, highlighting this conservation. nih.gov
Acidic Spacer Peptide: The acidic spacer region exhibits more variability than the signal peptide but less than the mature peptide. Its role is not fully elucidated but is thought to be involved in the correct folding and processing of the precursor. The variation in this domain may reflect co-evolution with the processing enzymes (propeptide convertases) that cleave the precursor to release the active peptide.
Mature Peptide: This domain is under the most intense evolutionary pressure to diversify. Its trajectory is one of rapid change, driven by positive selection to broaden the antimicrobial spectrum. The "Rana box" at the C-terminus is a defining feature of most Brevinin-1 peptides and is crucial for stabilizing the peptide's structure and, in many cases, its biological activity. mdpi.com However, even within this conserved framework, the specific amino acids within the loop and in the N-terminal α-helical region vary significantly, leading to a wide range of activities.
Table 1: Comparative Analysis of Brevinin-1 Precursor Sequences
| Species | Peptide | Precursor Sequence (Signal/Acidic/Mature) |
| Odorrana andersonii | Brevinin-1-RAA5 | MFTMKKSLLLLFFLGTINLSLC / QEERNAEEERRDDSDEMNAEVEK / RFLPAVIRVAANVLPTVFCAISKKC uniprot.org |
| Hylarana guentheri | Brevinin-1GHd | MKLMKKSLLLLFFLGTINLSLC / QEERNADEEERRDDPEERDVEVE / KRFLGALFKVASKLVPAAICSISKKC elsevierpure.com |
| Rana temporaria | Brevinin-1T | (Unavailable) / (Unavailable) / VNPIILGVLPKFVCLITKKC nih.gov |
Note: The table showcases the typical three-domain structure. Full precursor data is not available for all peptides.
Advanced Methodologies for Brevinin 1 Raa3 Precursor Research
Molecular Biology Techniques for Precursor Studies
Molecular biology techniques are fundamental to manipulating and expressing the Brevinin-1-RAA3 precursor, enabling detailed functional analysis.
Site-Directed Mutagenesis for Domain Function Analysis
Site-directed mutagenesis is a powerful technique used to introduce specific nucleotide changes into the cDNA sequence encoding the Brevinin-1-RAA3 precursor. This allows for the targeted alteration of amino acids within its different domains: the signal peptide, the acidic propeptide, and the mature peptide sequence. By systematically mutating key residues and expressing the modified precursor, researchers can elucidate the functional importance of individual amino acids and domains. For instance, this method can be employed to investigate the role of conserved residues within the signal peptide for proper secretion or to identify critical acidic residues in the propeptide that may be involved in preventing premature activity of the mature peptide.
Recombinant Expression Systems for Precursor Production (e.g., fusion protein strategies)
To obtain sufficient quantities of the Brevinin-1-RAA3 precursor for structural and functional studies, recombinant expression systems are indispensable. nih.gov Given that direct expression of a small peptide precursor can be challenging due to proteolytic degradation by the host organism, fusion protein strategies are commonly employed. nih.gov
In this approach, the cDNA encoding the Brevinin-1-RAA3 precursor is cloned into an expression vector, such as pET32a(+), to be expressed as a fusion protein. nih.gov A common fusion partner is thioredoxin (Trx), a protein known to enhance the solubility and proper folding of the recombinant protein. nih.gov Other carriers like glutathione (B108866) S-transferase (GST) are also utilized, which facilitate purification through affinity chromatography. nih.gov Following expression in a host system, typically Escherichia coli, the fusion protein is purified. nih.gov Subsequently, the Brevinin-1-RAA3 precursor is cleaved from its fusion partner using a specific protease that recognizes a cleavage site engineered between the two protein domains. nih.gov This strategy protects the precursor from degradation and simplifies purification, yielding larger quantities of the target protein for further analysis. nih.gov
Bioinformatic Approaches for Precursor Analysis
Bioinformatic tools are essential for the initial characterization and predictive analysis of the Brevinin-1-RAA3 precursor sequence.
Sequence Alignment and Homology Searches (e.g., BLAST, ClustalW)
Homology searches using tools like the Basic Local Alignment Search Tool (BLAST) are the first step after obtaining the cDNA sequence of the Brevinin-1-RAA3 precursor. nih.govyoutube.com By comparing the precursor's nucleotide or amino acid sequence against public databases like GenBank and UniProt, researchers can identify homologous precursor sequences from other frog species. nih.govuniprot.orguniprot.org This provides insights into the evolutionary relationships and conserved regions among brevinin precursors.
Multiple sequence alignment tools, such as ClustalW, are then used to align the Brevinin-1-RAA3 precursor sequence with its homologs. nih.govyoutube.com This alignment highlights conserved domains, such as the highly conserved signal peptide and the "Rana box" motif within the mature peptide region, which is characterized by a disulfide-bridged cyclic heptapeptide (B1575542). mdpi.comnih.gov These conserved features are often critical for the structure and function of the peptide. nih.govmdpi.com
Predictive Modeling of Precursor Processing Sites and Domains
Bioinformatic servers and software are used to predict key features within the Brevinin-1-RAA3 precursor sequence. SignalP, for example, can predict the presence and location of the N-terminal signal peptide, which directs the precursor to the secretory pathway. nih.gov Other programs can identify potential proteolytic cleavage sites, such as the dibasic KR (Lysine-Arginine) site that is typically found immediately preceding the mature peptide sequence. nih.govfrontiersin.org This site is recognized by proprotein convertases that release the mature peptide from the precursor. Predictive modeling can also be used to estimate the secondary structure of the precursor, suggesting regions that may form alpha-helices or other structural motifs.
Biophysical and Biochemical Techniques for Precursor Characterization (excluding mature peptide specific properties)
A variety of biophysical and biochemical techniques are employed to characterize the physical properties of the Brevinin-1-RAA3 precursor, excluding the specific antimicrobial properties of the mature peptide. Techniques such as size-exclusion chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC) are used to purify the recombinant precursor and verify its size and homogeneity. nih.gov Mass spectrometry is then used to confirm the precise molecular weight of the precursor. Spectroscopic methods, such as circular dichroism, can be utilized to study the secondary structure of the full-length precursor and its individual domains, revealing whether they adopt a defined conformation in solution. These techniques collectively provide a detailed picture of the precursor's biochemical and biophysical properties, which is crucial for understanding its journey from synthesis to the release of the active mature peptide.
Mass Spectrometry for Precursor Identification and Processing Intermediates
Mass spectrometry (MS) is a cornerstone technique in peptidomics for the identification and characterization of peptide precursors and their subsequent products. The initial discovery of a precursor's sequence is often achieved through molecular cloning techniques, where cDNA from a source, such as amphibian skin secretions, is sequenced. nih.govnih.gov This cDNA sequence reveals the full prepro-peptide, which typically includes a signal peptide, an acidic domain, and the sequence of the mature peptide. nih.govfrontiersin.org
Once the amino acid sequence of the mature peptide is deduced from the precursor, it can be chemically synthesized for further study. mdpi.com High-Performance Liquid Chromatography (HPLC) is first used to purify the synthesized peptide. nih.gov Subsequently, mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, is employed to verify the identity of the purified peptide. nih.gov This is accomplished by comparing the experimentally measured molecular mass with the theoretical mass calculated from the predicted amino acid sequence. nih.gov This verification step is critical to confirm that the correct peptide has been synthesized before proceeding with functional or structural assays.
In the context of natural discovery, MS can analyze the complex peptide mixture directly from crude frog skin secretions. This allows for the identification of not only the final, mature Brevinin-1-RAA3 peptide but also various processing intermediates. These intermediates represent snapshots of the post-translational modification pathway, revealing how the full precursor protein is enzymatically cleaved to release the active peptide.
Table 1: Brevinin-1-RAA3 Peptide Details
| Attribute | Details | Source |
|---|---|---|
| Name | Brevinin-1-RAA3 peptide precursor | NovoPro Bioscience Inc. |
| Sequence | Leu-Pro-Ala-Val-Ile-Arg-Val-Ala-Ala-Asn-Val-Leu-Pro-Thr-Val-Leu-Cys-Ala-Ile-Ser-Lys-Lys-Cys | novoprolabs.com |
| Source Organism | Odorrana andersonii (Golden crossband frog) | novoprolabs.com |
| Activity | Antimicrobial | novoprolabs.com |
Circular Dichroism for Precursor Conformational Studies
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive method used to investigate the secondary structure of peptides and proteins in solution. scilit.comresearchgate.net This technique is particularly valuable for studying antimicrobial peptides like those in the brevinin family, whose function is intrinsically linked to their conformation. scilit.com
Research on various brevinin peptides demonstrates a consistent structural behavior. In a simple aqueous or phosphate (B84403) buffer solution, these peptides predominantly exist in a disordered or random coil conformation. nih.govscilit.comresearchgate.net This unstructured state is likely representative of the precursor's conformation within the cell or in an environment devoid of its microbial target.
However, a dramatic and crucial conformational change occurs when the peptides are introduced to a membrane-mimicking environment. nih.gov CD studies performed in solutions containing trifluoroethanol (TFE) or surfactant micelles, which simulate the hydrophobic nature of a cell membrane, show that brevinin peptides fold into a well-defined α-helical structure. scilit.comresearchgate.netnih.gov This induced folding is fundamental to their mechanism of action, allowing the peptide to interact with and disrupt the integrity of microbial cell membranes. scilit.comnih.gov CD spectroscopy can quantify this structural change, revealing the percentage of α-helicity adopted by the peptide upon encountering a hydrophobic environment. nih.govnih.gov For instance, studies on brevinin analogues confirm they remain largely a random coil in aqueous solution but transition to a primary α-helical structure in a 50% TFE solution. nih.gov It is important to note that trifluoroacetic acid (TFA), often a remnant from the peptide synthesis process, can impact spectrum absorption and must be considered during structural analyses. novoprolabs.com
Table 2: Conformational States of Brevinin-Family Peptides by Circular Dichroism
| Peptide Family/Analogue | Environment | Predominant Conformation | Reference |
|---|---|---|---|
| Brevinin 1E | Aqueous Solution | Random Structure | scilit.comresearchgate.net |
| Brevinin 1E | TFE/Water Solution | α-Helical Structure | scilit.comresearchgate.net |
| Brevinin-1pl Analogues | 10 mM NH₄AC Solution | Random Coil Structure | nih.gov |
| Brevinin-1pl Analogues | 50% TFE Solution | α-Helical Structure | nih.gov |
| Brevinin-1OS | TFE/Water Solution | 94.61% α-Helicity | mdpi.com |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Brevinin-1-RAA3 |
| Brevinin-1OS |
| Brevinin-1E |
| Brevinin-1pl |
| Trifluoroethanol (TFE) |
Future Perspectives in Brevinin 1 Raa3 Precursor Research
Elucidating the Precise Cellular Compartmentation of Precursor Processing
The journey of the Brevinin-1-RAA3 precursor from a nascent polypeptide to a mature, active antimicrobial peptide involves a series of intricate processing steps within specific cellular compartments. While it is known that these precursors are synthesized in the granular glands of amphibian skin, a detailed map of their intracellular trafficking and processing is an essential area for future investigation. mdpi.comnih.gov
Amphibian AMP precursors, like those of the Brevinin family, are synthesized as prepropeptides. This structure typically includes an N-terminal signal peptide, an acidic propeptide region, and the C-terminal mature peptide. mdpi.comresearchgate.netnih.gov The signal peptide, a common feature of secreted proteins, directs the precursor into the endoplasmic reticulum (ER), initiating its journey through the secretory pathway. frontiersin.orguniprot.org
Future research should focus on pinpointing the precise locations of key post-translational modifications. It is hypothesized that the cleavage of the signal peptide occurs within the ER. Subsequent folding and the crucial formation of the C-terminal disulfide bridge, which creates the characteristic "Rana box" domain in many brevinins, are also likely initiated in the ER and continue in the Golgi apparatus. nih.govresearchgate.net The final proteolytic cleavage, which liberates the mature peptide from the acidic propeptide, is thought to occur in the trans-Golgi network or within immature secretory granules. These mature peptides are then stored in large quantities within these granules, ready for rapid release upon stimulation. mdpi.comacs.org Advanced cell imaging techniques and subcellular fractionation coupled with proteomic analysis will be instrumental in validating this proposed pathway and providing a definitive timeline and location for each processing event.
Investigation of Novel Regulatory Pathways Controlling Precursor Maturation
The maturation and secretion of Brevinin-1-RAA3 are tightly regulated processes, ensuring that these potent peptides are released only when needed. While some regulatory mechanisms are known, the complete signaling network remains to be unraveled.
The processing of the precursor peptide into its mature form is dependent on the action of specific enzymes known as pro-peptide convertases. These enzymes recognize and cleave at specific sites within the precursor, often at a Lysine-Arginine (-KR-) motif that separates the acidic propeptide from the mature peptide sequence. nih.govfrontiersin.orgnih.gov Identifying the specific convertases involved in Brevinin-1-RAA3 maturation is a key research goal.
Furthermore, the release of the stored mature peptides is a controlled event. It is well-documented that stimulation of the sympathetic nervous system, for instance by norepinephrine, can trigger the discharge of granular gland contents in response to stress or injury. nsf.govresearchgate.net Additionally, exposure to pathogens can lead to an increase in the synthesis of AMPs, suggesting a feedback mechanism that upregulates production in response to an immune challenge. nsf.gov Future studies should aim to dissect the intracellular signaling cascades that are activated by these external stimuli and lead to both the increased synthesis of the precursor and the exocytosis of the mature peptides.
Exploring the Role of Precursor Sequence Variation in Evolutionary Adaptability
The remarkable diversity observed in antimicrobial peptides across different amphibian species is a testament to the strong evolutionary pressures exerted by pathogens. The sequence of the Brevinin-1-RAA3 precursor, and brevinin precursors in general, holds valuable clues about the evolutionary adaptation of the amphibian immune system.
Studies have shown that while the mature peptide region of brevinins is highly variable, reflecting adaptation to different microbial threats, the signal peptide sequences are often highly conserved within major amphibian lineages but divergent between them. nih.govnih.gov This suggests a convergent evolution of the antimicrobial peptide system. nih.gov The variation in the mature peptide sequence, which is driven by positive selection, can lead to the generation of peptides with new or enhanced antimicrobial properties. nih.govharvard.edu
Future research should focus on a broader comparative analysis of Brevinin-1 (B586460) precursor sequences from a wider range of amphibian species. This will allow for a more detailed reconstruction of their evolutionary history and a deeper understanding of how subtle changes in the precursor sequence—including the signal peptide and the acidic propeptide—might influence the processing, stability, and ultimately the function of the mature peptide. Such studies will shed light on the molecular arms race between amphibians and their pathogens. researchgate.netmdpi.com
Q & A
Q. What steps should be taken to ensure reproducibility when publishing Brevinin-1-RAA3 research?
- Methodological Answer : Deposit raw data (spectra, sequencing reads) in public repositories (e.g., ProteomeXchange, NCBI SRA). Provide detailed Supplementary Materials for synthesis protocols, assay conditions, and statistical code. Use RRIDs for reagents and cell lines .
Contradiction & Validation
Q. How can conflicting results regarding Brevinin-1-RAA3’s stability in physiological buffers be systematically addressed?
- Methodological Answer : Conduct stability assays (HPLC/MS) under varying pH, temperature, and serum conditions. Compare degradation kinetics across studies and identify critical variables (e.g., buffer composition). Collaborate with independent labs for cross-validation .
Q. What methodologies confirm the specificity of Brevinin-1-RAA3’s antimicrobial activity versus off-target effects?
- Methodological Answer : Use mutagenesis to create peptide variants with altered charge/hydrophobicity. Test activity against bacterial vs. mammalian membranes. Combine with cytotoxicity assays and transcriptomic profiling to rule out nonspecific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
